molecular formula C22H22N4O2 B2838252 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109462-29-3

3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2838252
CAS No.: 2109462-29-3
M. Wt: 374.444
InChI Key: KRQMTAKLIPHBNE-UHFFFAOYSA-N
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Description

3-(Pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex synthetic compound incorporating an 8-azabicyclo[3.2.1]octane core, a privileged scaffold in medicinal chemistry known for its structural rigidity and potential for receptor interaction . This high-purity reagent is specifically designed for research applications in drug discovery and pharmacological profiling. The compound features a quinoline moiety linked via a carboxamide bridge to the azabicyclic system, a structural motif present in bioactive molecules investigated for autoimmune disease therapeutics . The 3-(pyridin-2-yloxy) substitution pattern is structurally analogous to compounds explored for central nervous system (CNS) targets, particularly κ-opioid receptor antagonists, which are relevant for treating addiction, depression, and pain disorders . The 8-azabicyclo[3.2.1]octane scaffold is a conformationally restricted nortropane analog that serves as a versatile framework for developing receptor antagonists, with documented applications in neuroscience research . Researchers can utilize this compound as a key intermediate in synthetic chemistry, a building block for developing novel bioactive molecules, or a chemical probe for studying receptor-ligand interactions. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-pyridin-2-yloxy-N-quinolin-8-yl-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-22(25-19-7-3-5-15-6-4-12-24-21(15)19)26-16-9-10-17(26)14-18(13-16)28-20-8-1-2-11-23-20/h1-8,11-12,16-18H,9-10,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQMTAKLIPHBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC4=C3N=CC=C4)OC5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps, including the formation of the bicyclic core, the introduction of the pyridin-2-yloxy group, and the attachment of the quinolin-8-yl moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyridin-2-yloxy and quinolin-8-yl moieties.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide functionality.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has shown potential as a ligand for various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.

Industry

Industrially, this compound can be used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Variations in Bicyclic Core Substituents

  • Pyridin-2-yloxy vs. This compound is marketed as a research chemical but lacks reported biological data . 3-(Phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS 1170321-78-4): A phenylsulfonyl substituent confers distinct steric and electronic profiles compared to pyridin-2-yloxy. This analog inhibits long-chain fatty acid elongase 6 (ELOVL6), highlighting the impact of sulfonyl groups on enzyme targeting .

Amide Group Modifications

  • Quinolin-8-yl vs. Trifluoromethylphenyl/Other Aromatic Groups: N-(4-(Trifluoromethyl)phenyl) Analogs: Compounds like those in and substitute quinoline with a trifluoromethylphenyl group, enhancing lipophilicity and metabolic stability. The trifluoromethyl group’s electronegativity may improve membrane permeability .

Functional Group Additions

  • Triazole and Piperidine Modifications: 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (): Triazole rings introduce hydrogen-bonding capability, which may enhance receptor affinity. Piperidine-substituted analogs (e.g., 10c in ) exhibit altered pharmacokinetics due to increased basicity . Dimethylaminoethyl/Piperidinylethyl Chains: Compounds in feature these groups, which can modulate solubility and blood-brain barrier penetration. For example, N-(Bis(4-fluorophenyl)methyl)-8-(2-(dimethylamino)ethyl)-8-azabicyclo[3.2.1]octan-3-amine (10a) leverages the dimethylamino group for improved solubility in polar solvents .

Critical Analysis of Structural Influences

  • Electronic Effects : Pyridin-2-yloxy’s ether linkage (target compound) is less electron-withdrawing than sulfonyl groups (), favoring different binding interactions.
  • Steric Considerations: The quinolin-8-yl group’s bulk may limit access to certain targets compared to smaller substituents like trifluoromethylphenyl .
  • Solubility and Bioavailability: Piperidine/dimethylaminoethyl chains () enhance aqueous solubility, whereas aromatic groups (quinoline, naphthyl) increase lipophilicity, impacting distribution .

Biological Activity

3-(Pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, a complex organic compound, belongs to the bicyclic amide class and features a unique bicyclic structure derived from tropane alkaloids. Its molecular formula is C22H22N4O2C_{22}H_{22}N_{4}O_{2} with a molecular weight of approximately 374.44 g/mol . This compound's structural components, including pyridin-2-yloxy and quinolin-8-yl substituents, suggest potential for diverse biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including coupling reactions and cyclization processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography are commonly employed to confirm the compound's structure . Computational modeling is also used to predict interactions with biological targets, such as proteins or enzymes, which can provide insights into its potential pharmacological applications .

The proposed mechanisms for the biological activity of this compound include:

  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways.
  • Enzyme Inhibition : Blocking the activity of enzymes involved in pain and inflammation pathways.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructural FeaturesUnique Attributes
TropicamideTropane derivativeAnticholinergic agent used in ophthalmology
QuinineAlkaloid structureAnti-malarial properties
DonepezilPhenolic structureAlzheimer’s disease treatment

This table highlights how the unique combination of heterocyclic moieties in this compound may confer distinct pharmacological properties compared to other similar compounds.

Case Studies and Research Findings

While direct case studies focused on this specific compound are scarce, research around related azabicyclic compounds provides valuable insights:

  • Inflammatory Response Management : A study on pyrazole azabicyclo[3.2.1]octane derivatives demonstrated significant inhibition of NAAA, leading to enhanced anti-inflammatory effects through preservation of endogenous palmitoylethanolamide (PEA) .
  • Selectivity and Potency : Research indicates that modifications to the azabicyclo structure can lead to compounds with high selectivity for specific targets, suggesting that similar modifications could enhance the efficacy of this compound .

Q & A

Q. What are the key challenges in synthesizing 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide, and how can they be addressed methodologically?

Synthesis involves multi-step reactions requiring precise optimization. For example, the bicyclic core (8-azabicyclo[3.2.1]octane) is typically constructed via Mannich or cycloaddition reactions, followed by functionalization of the pyridine and quinoline moieties. Challenges include low yields in ring-closing steps and purification of stereoisomers. Techniques like high-performance liquid chromatography (HPLC) and recrystallization are critical for isolating high-purity intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the bicyclic framework and substituent positions. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereochemical ambiguities. For example, used NMR and GC-MS to validate tropane derivatives, highlighting the need for complementary methods .

Q. How can researchers design experiments to validate the purity and stability of this compound under varying storage conditions?

Accelerated stability studies (e.g., exposure to heat, light, humidity) paired with HPLC monitoring can assess degradation pathways. Thermodynamic data, such as melting points and solubility profiles, inform storage protocols (e.g., desiccated, low-temperature environments) .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound, and how can target engagement be experimentally validated?

Similar bicyclic compounds (e.g., ) inhibit enzymes like N-acyl-phosphatidylethanolamine-hydrolyzing acid amidase (NAAA) or modulate neurotransmitter reuptake. Target validation involves in vitro assays (e.g., enzyme inhibition kinetics, receptor-binding studies) and in vivo models (e.g., rodent pain or inflammation assays). Radiolabeled analogs could quantify target binding affinity .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Systematic substitution of the pyridine (e.g., halogenation) or quinoline (e.g., methoxy groups) moieties can enhance potency. demonstrated that modifying the amine substituent on tropane derivatives significantly altered neurotransmitter reuptake inhibition. Computational docking studies (e.g., molecular dynamics) can predict binding interactions to guide synthesis .

Q. How should researchers address contradictions in biological activity data across different experimental models?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or pharmacokinetic factors (e.g., metabolic stability). Meta-analyses of dose-response curves and cross-validation using orthogonal assays (e.g., in vitro vs. ex vivo models) are recommended. highlighted similar challenges in JAK inhibitor studies .

Q. What in vivo models are most appropriate for evaluating the therapeutic potential of this compound?

For neurological applications, rodent models of depression (e.g., forced swim test) or pain (e.g., chronic constriction injury) are relevant. noted analogs with dual analgesic/antidepressant effects, suggesting multi-modal behavioral testing. Pharmacokinetic studies (e.g., bioavailability, blood-brain barrier penetration) are critical for translational relevance .

Q. What strategies resolve enantiomeric mixtures formed during synthesis?

Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution can separate stereoisomers. described diastereomer separation via recrystallization, while asymmetric synthesis (e.g., chiral catalysts) minimizes racemization during bicyclic core formation .

Q. How can researchers validate the selectivity of this compound against off-target receptors or enzymes?

High-throughput screening panels (e.g., Eurofins CEREP) assess activity across 100+ targets. For example, used kinase profiling to confirm JAK specificity. Counter-screening with structurally related but inactive analogs can isolate target-driven effects .

Q. What computational methods predict the compound’s metabolic stability and potential toxicity?

In silico tools like ADMET Predictor™ or SwissADME estimate hepatic clearance, CYP450 interactions, and hERG channel liability. utilized molecular docking to optimize CCR5 antagonists, underscoring the role of computational guidance in reducing experimental attrition .

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